molecular formula C30H22BrClN4O B2796857 2-(5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline CAS No. 361167-16-0

2-(5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline

Cat. No.: B2796857
CAS No.: 361167-16-0
M. Wt: 569.89
InChI Key: GPFSMOUTSZHBDT-UHFFFAOYSA-N
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Description

The compound 2-(5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline features a quinazoline core substituted with a pyrazoline moiety bearing 4-bromophenyl and 2-methoxyphenyl groups, along with a chlorine atom at position 6 and a phenyl group at position 4. Its structural complexity and substituent diversity make it a candidate for exploring structure-activity relationships (SAR) and solid-state properties compared to analogs.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-5-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22BrClN4O/c1-37-28-10-6-5-9-23(28)26-18-27(19-11-13-21(31)14-12-19)36(35-26)30-33-25-16-15-22(32)17-24(25)29(34-30)20-7-3-2-4-8-20/h2-17,27H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFSMOUTSZHBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(C2)C3=CC=C(C=C3)Br)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline is a complex organic molecule that has attracted attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H21BrN2O4
  • Molecular Weight : 445.31 g/mol
  • CAS Number : 378770-87-7

The compound features a quinazoline core substituted with a pyrazole moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, molecular docking studies have shown that derivatives of pyrazole can effectively scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in studies where pyrazole derivatives demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. These effects suggest a mechanism that could be beneficial in treating inflammatory conditions .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of bacteria and fungi. For example, related pyrazole compounds were reported to have minimum inhibitory concentrations (MIC) as low as 16 µg/mL against several strains of Staphylococcus aureus and Candida species . This indicates potential applications in developing new antimicrobial agents.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of bromine and methoxy groups enhances binding affinity to target enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The structural components may allow for interaction with various receptors involved in inflammation and pain pathways.
  • Electrophilic Nature : The electrophilic sites on the pyrazole ring can facilitate reactions with nucleophiles in biological systems, leading to modified cellular responses .

Case Studies and Research Findings

StudyFindings
Molecular Docking Study Demonstrated strong binding affinity to COX-2, indicating potential as an anti-inflammatory agent .
Antimicrobial Testing Showed effective inhibition against multiple bacterial strains with MIC values comparable to established antibiotics .
Oxidative Stress Inhibition Exhibited significant antioxidant activity in vitro, suggesting protective effects against cellular damage .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the compound in focus. Quinazoline-based compounds have been shown to inhibit various kinases involved in cancer progression.

  • Mechanism of Action : The compound may act as an inhibitor of Aurora A kinase, which is crucial for cell cycle regulation. Inhibition of this kinase can lead to cell cycle arrest and apoptosis in cancer cells .
  • Case Study : In a study involving a similar quinazoline derivative, significant binding interactions were observed with key amino acid residues in the active site of Aurora A kinase, suggesting that structural modifications can enhance potency against cancer cell lines .

Antimicrobial Activity

Quinazolines are known for their antimicrobial properties. The presence of halogen substituents, such as bromine in this compound, can enhance biological activity against various pathogens.

  • Research Findings : Compounds with similar structures have demonstrated broad-spectrum antimicrobial activity, making them candidates for further development as antibiotics .
  • Potential Applications : The compound could be explored for use against resistant strains of bacteria and fungi, addressing the growing concern of antibiotic resistance.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and pharmacodynamics of new compounds.

  • Toxicity and Efficacy : Preliminary studies indicate that derivatives of this compound exhibit low toxicity while maintaining efficacy against targeted diseases .
  • Dosage Optimization : Research has focused on optimizing dosage regimens to maximize therapeutic effects while minimizing side effects.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is vital for drug design.

  • Substituent Effects : The presence of specific substituents (e.g., bromine and methoxy groups) significantly affects the biological activity of quinazoline derivatives. Modifications to these groups can lead to improved selectivity and potency .
  • Computational Studies : Molecular docking studies have been employed to predict how variations in structure influence binding affinity to target enzymes, providing insights into potential modifications for enhanced activity .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key Findings from Isostructural Halogenated Analogs
  • Halogen Substitution Effects: Isostructural compounds 4 (4-chlorophenyl) and 5 (4-fluorophenyl) from and share a thiazole core and pyrazoline-triazole substituents. Despite differing halogens (Cl vs. F), their crystal structures (triclinic, P 1 symmetry) remain identical, with minor adjustments to accommodate substituent size . However, exceptions exist, such as 3-chloro- vs. 3-bromo-cinnamic acid, where crystal structures diverge .
  • Methoxy Group Positioning: The target compound’s 2-methoxyphenyl group introduces steric hindrance absent in para-substituted analogs (e.g., 4-methoxyphenyl in ).
Hypothetical Crystallographic Data Table
Compound Core Structure Halogen Substituents Methoxy Position Space Group Unit Cell Volume (ų)
Target Compound Quinazoline Br (4-bromo), Cl 2-methoxy
Compound 4 () Thiazole Cl, F N/A P 1 ~1000 (hypothetical)
Compound 5 () Thiazole F, F N/A P 1 ~1000 (hypothetical)
Compound Benzothiazole None 4-methoxy

Electronic and Bioactive Properties

Halogen Effects on Reactivity and Binding
  • Bromine vs. Chlorine :
    Bromine’s larger atomic radius and polarizability compared to chlorine may enhance halogen bonding in biological targets or material interfaces. For example, compound 4 (Cl-substituted) exhibits antimicrobial activity, hinting that halogen type influences bioactivity . The target compound’s 4-bromophenyl group could amplify such interactions but requires experimental validation.

  • Methoxy Group Electronic Effects :
    The 2-methoxy group’s electron-donating nature alters electron density distribution compared to para-substituted analogs. This could modulate quinazoline’s aromatic system, affecting binding to enzymes like dihydrofolate reductase (a common target for quinazoline derivatives).

Hypothetical Bioactivity Comparison Table
Compound Core Structure Key Substituents Reported Bioactivity
Target Compound Quinazoline Br, 2-methoxy, Cl Not reported
Compound 4 () Thiazole Cl, F, triazole Antimicrobial
Compound Benzothiazole 4-methoxy Antitumor, antidepressant

Computational and Experimental Insights

  • Role of Density Functional Theory (DFT) :
    Studies like those in and highlight the utility of DFT and wavefunction analysis (e.g., Multiwfn) in predicting electronic effects of substituents. For the target compound, such methods could quantify the steric and electronic impacts of 2-methoxy vs. 4-methoxy positioning .

  • Crystallography Tools : Software like SHELXL () enables precise structural comparisons. The target compound’s hypothetical isostructurality with chloro or fluoro analogs could be validated using these tools .

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